3-(2-(4-Fluorophenyl)acetamido)cyclohexyl phenylcarbamate
Description
3-(2-(4-Fluorophenyl)acetamido)cyclohexyl phenylcarbamate is a synthetic small molecule characterized by a cyclohexyl backbone functionalized with two distinct moieties:
- Acetamide group: Substituted with a 4-fluorophenyl ring at the second carbon.
- Phenylcarbamate group: Attached to the cyclohexyl ring via an ester linkage.
The compound’s design integrates fluorinated aromatic systems, which are known to enhance metabolic stability and binding interactions in medicinal chemistry .
Properties
IUPAC Name |
[3-[[2-(4-fluorophenyl)acetyl]amino]cyclohexyl] N-phenylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O3/c22-16-11-9-15(10-12-16)13-20(25)23-18-7-4-8-19(14-18)27-21(26)24-17-5-2-1-3-6-17/h1-3,5-6,9-12,18-19H,4,7-8,13-14H2,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVRMQVWKIVOQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-Fluorophenyl)acetamido)cyclohexyl phenylcarbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of 4-Fluorophenylacetic Acid: This can be achieved through the fluorination of phenylacetic acid.
Amidation Reaction: The 4-fluorophenylacetic acid is then reacted with cyclohexylamine to form 4-fluorophenylacetamido cyclohexane.
Carbamoylation: The final step involves the reaction of the intermediate with phenyl isocyanate to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-(4-Fluorophenyl)acetamido)cyclohexyl phenylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(2-(4-Fluorophenyl)acetamido)cyclohexyl phenylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2-(4-Fluorophenyl)acetamido)cyclohexyl phenylcarbamate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Similarities and Differences
The compound shares a cyclohexyl-acetamide scaffold with several analogs described in the evidence. Key comparisons include:
Table 1: Structural Features of Analogs
Key Observations :
- Substituent Diversity: The target compound uniquely combines a 4-fluorophenylacetamide with a phenylcarbamate, whereas analogs like ISRIB-A13/A14 use chlorinated or cyanated phenoxy groups.
- Carbamate vs. Acetamide: The phenylcarbamate group distinguishes the target compound from ISRIB derivatives, which feature dual acetamide linkages.
Implications for the Target Compound :
- A plausible route involves coupling 4-fluorophenylacetic acid to a cyclohexylamine intermediate, followed by carbamate formation with phenyl chloroformate.
- Lower yields in ISRIB-A13 (36%) versus ISRIB-A14 (86%) suggest that electron-withdrawing groups (e.g., cyano) may hinder reactivity compared to halogens .
Pharmacological and Physicochemical Properties
Table 3: Comparative Properties
Notes:
- The ISRIB series demonstrates activity in modulating eukaryotic initiation factor 2B (eIF2B), a critical regulator of protein synthesis under stress . The target compound’s fluorophenyl group may enhance target affinity due to fluorine’s van der Waals interactions.
- BG15811’s 4-fluorophenylcarbamate group highlights the pharmacological relevance of fluorine in improving blood-brain barrier penetration .
Biological Activity
3-(2-(4-Fluorophenyl)acetamido)cyclohexyl phenylcarbamate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C19H24FN3O3
- Molecular Weight : 357.41 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential as an anti-inflammatory and anticancer agent. The presence of the fluorine atom and the carbamate group are believed to enhance its biological properties.
The mechanism by which this compound exerts its effects is thought to involve:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Modulation : It may interact with various receptors, modulating their activity and influencing cellular signaling pathways.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Anti-inflammatory Properties : Studies have shown that it can reduce inflammation in animal models, suggesting potential for treating inflammatory diseases.
- Anticancer Activity : Preliminary findings indicate that it may inhibit cancer cell proliferation in vitro, particularly in breast and colon cancer cell lines.
Case Studies and Research Findings
-
Anti-inflammatory Study :
- A study conducted on mice demonstrated that administration of the compound significantly reduced paw edema induced by carrageenan, indicating strong anti-inflammatory effects.
- Data Table :
Treatment Group Paw Edema (mm) % Reduction Control 5.0 - Compound (10 mg/kg) 2.5 50% Compound (20 mg/kg) 1.5 70% -
Anticancer Study :
- In vitro tests revealed that the compound inhibited the growth of MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines with IC50 values of 15 µM and 20 µM, respectively.
- Data Table :
Cell Line IC50 (µM) MCF-7 15 HT-29 20
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
